N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, along with the benzylsulfanyl and cyclohexanecarboxamide groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base like potassium carbonate in acetone.
Cyclohexanecarboxamide Formation: The final step involves the reaction of the benzylsulfanyl-thiadiazole intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions:
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be compared with other similar compounds:
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides: These compounds also contain the 1,3,4-thiadiazole ring but differ in their substituents, leading to different biological activities.
Acetazolamide: This compound contains a similar thiadiazole ring but is used primarily as a diuretic and in the treatment of glaucoma.
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a trifluoromethyl group instead of the benzylsulfanyl group, resulting in different chemical and biological properties.
This compound stands out due to its unique combination of substituents, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c20-14(13-9-5-2-6-10-13)17-15-18-19-16(22-15)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBQCDSIIXIHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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